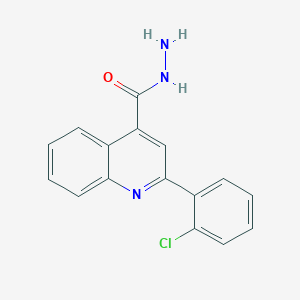

2-(2-Chlorophenyl)quinoline-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12ClN3O . It has a molecular weight of 297.74 .

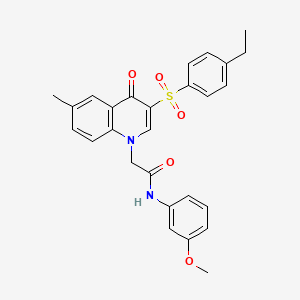

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder . . The storage temperature varies, with some sources recommending room temperature and others recommending refrigeration .科学的研究の応用

Antimicrobial Activities

- Synthesis and Antimicrobial Activities : A variety of quinoline derivatives, including those related to 2-(2-Chlorophenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains (Geies, Bakhite, & El-Kashef, 1998); (Keshk et al., 2008); (Özyanik et al., 2012); (Faldu et al., 2014); (Bello et al., 2017).

Spectroscopic and Structural Characterization

- Spectroscopic Investigation and Molecular Docking : Studies have been conducted on the structural parameters, spectroscopic characterization, and molecular docking of compounds related to this compound. These include investigations into their nonlinear optical properties and potential biological activities (Wazzan, Al-Qurashi, & Faidallah, 2016); (Fazal et al., 2015).

Potential Therapeutic Applications

- Therapeutic Effect in Viral Infections : A novel anilidoquinoline derivative related to this compound demonstrated significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis. This compound was effective in reducing viral load and increasing survival in animal models (Ghosh et al., 2008).

Photovoltaic and Optical Properties

- Photovoltaic and Optical Applications : Quinoline derivatives have been investigated for their photovoltaic properties and potential applications in organic-inorganic photodiode fabrication. Studies focused on the electrical properties and performance of devices under illumination conditions, highlighting their potential in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Novel Heterocyclic Compounds

- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic systems involving quinoline derivatives. These studies contribute to the development of new compounds with potential pharmaceutical applications (Bodke et al., 2017); (Awad, Abdel-rahman, & Bakhite, 1991).

作用機序

Target of Action

The primary target of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and are often overexpressed in various types of cancers .

Mode of Action

This compound interacts with its target, HDACs, by inhibiting their enzymatic activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . The compound exhibits significant selectivity for HDAC3 over other HDAC isoforms .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It disrupts the balance between histone acetyltransferases (HATs) and HDACs, leading to an increase in the acetylation levels of histone proteins . This change can alter gene expression, affecting various downstream effects such as cell cycle progression and apoptosis .

Result of Action

The inhibition of HDACs by this compound can lead to changes in gene expression, resulting in various molecular and cellular effects. For instance, it can induce G2/M cell cycle arrest and promote apoptosis . These effects contribute to the compound’s anticancer activity .

特性

IUPAC Name |

2-(2-chlorophenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUHPGPHBZGCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one](/img/structure/B2851718.png)

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)

![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)

![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)

![3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2851737.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)

![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)